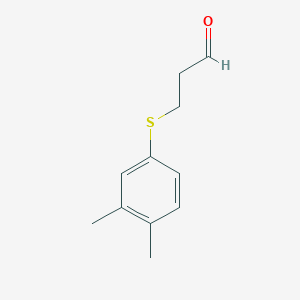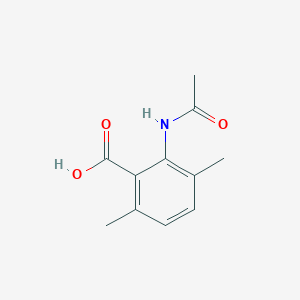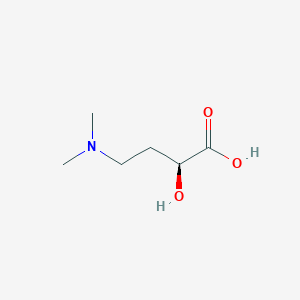
(2S)-4-(dimethylamino)-2-hydroxybutanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-4-(dimethylamino)-2-hydroxybutanoic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of a dimethylamino group and a hydroxy group attached to a butanoic acid backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable building block in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-(dimethylamino)-2-hydroxybutanoic acid can be achieved through several methods. One common approach involves the catalytic asymmetric synthesis of α-chiral primary amines. This method utilizes biomimetic chemocatalysis inspired by enzymatic transaminations to access chiral primary amines . Another method involves the use of electrosynthesis, which is a greener route to synthesize amides and other related compounds .
Industrial Production Methods
Industrial production of (2S)-4-(dimethylamino)-2-hydroxybutanoic acid typically involves large-scale catalytic processes. These processes are designed to be cost-effective and efficient, ensuring high yields of the desired product. The use of advanced catalytic systems and optimized reaction conditions plays a crucial role in the industrial synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-4-(dimethylamino)-2-hydroxybutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products
The major products formed from these reactions include ketones, aldehydes, primary amines, secondary amines, and various substituted derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Aplicaciones Científicas De Investigación
(2S)-4-(dimethylamino)-2-hydroxybutanoic acid has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (2S)-4-(dimethylamino)-2-hydroxybutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy group can form covalent bonds with target molecules. These interactions facilitate the compound’s role in various biochemical processes and synthetic transformations .
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-(dimethylamino)-1-propanol: This compound shares a similar dimethylamino group but differs in the length of the carbon chain and the position of the hydroxy group.
Tetrakis(dimethylamino)ethylene: This compound contains multiple dimethylamino groups and exhibits different reactivity patterns compared to (2S)-4-(dimethylamino)-2-hydroxybutanoic acid.
Uniqueness
(2S)-4-(dimethylamino)-2-hydroxybutanoic acid is unique due to its specific chiral center and the combination of functional groups, which confer distinct reactivity and selectivity in chemical reactions. Its ability to participate in a wide range of transformations makes it a versatile and valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C6H13NO3 |
|---|---|
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
(2S)-4-(dimethylamino)-2-hydroxybutanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-7(2)4-3-5(8)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1 |
Clave InChI |
WZSWNUKXENRHRR-YFKPBYRVSA-N |
SMILES isomérico |
CN(C)CC[C@@H](C(=O)O)O |
SMILES canónico |
CN(C)CCC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]methanol](/img/structure/B13507730.png)



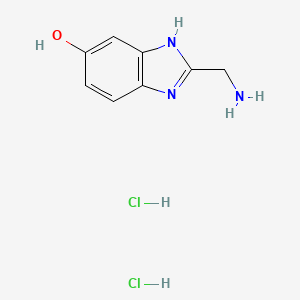
![{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine](/img/structure/B13507768.png)
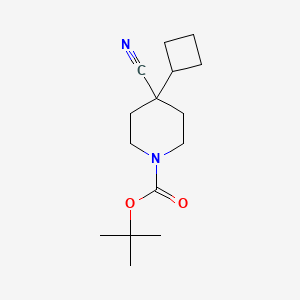
![rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate](/img/structure/B13507777.png)

